6-Chloro-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRDWVIFEHZWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674643 | |
| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-68-1 | |
| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation from β-(o-trifluoromethylanilino)-propanoic acid
This method involves reacting an acid of the formula shown below or a functional derivative with a chlorination agent in the presence of an oxidation agent.
This technique gives excellent yields while avoiding the formation of 4-oxo-1,2,3,4-tetrahydroquinolines, such as 4-oxo-8-trifluoromethyl-1,2,3,4-tetrahydro-quinoline, which are unstable in hot phosphoric acid media. 4-chloro-8-trifluoromethyl-quinoline can be prepared directly from β-(o-trifluoromethylanilino)-propanoic acid in yields of approximately 80%, which is about 63% in two steps from o-trifluoromethyl-analine.
- Chlorination agents: phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride.
- Oxidation agent: oxygen in air, iodine, or a halogen derivative such as cupric chloride or ferric chloride.
- Functional derivatives: acid anhydride, acid chloride, or an alkyl ester.
The acid form is preferably used, and the chlorination agent is phosphorus oxychloride in the presence of iodine.
Procedure for 4-chloro-8-trifluormethyl-quinoline
- Add 13.75 g of monosublimated iodine to 75 ml of phosphorus oxychloride at 0-5°C.
- Heat the mixture to 93-95°C over 30 minutes and maintain this temperature for about 30 minutes.
- Add 50 g of the product of Step A in fractions of 1.250 g over 6 minutes to the mixture, and then hold the mixture at 93-95°C for 30 minutes.
- Cool the mixture to 70°±5°C, then add it over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.
- Cool the mixture over 30 minutes to 15-20°C to obtain a gummy suspension, then vacuum filter, wash, and dry it.
- Crystallize the product from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with 98% purity.
Preparation of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
The synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions.
- Starting Material : The synthesis begins with a suitable quinoline derivative.
- Chlorination : Introduce the chloro group at the 6th position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- Trifluoromethylation : Introduce the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
- Carboxylation : Introduce the carboxylic acid group at the 3rd position using carbon dioxide (CO2) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-8-(trifluoromethyl)quinoline is primarily recognized for its role in pharmaceutical development. Its structural features enable it to act as an intermediate in synthesizing various bioactive compounds.
Key Uses:
- Antimicrobial Agents : The compound has been studied for its potential in developing new antimicrobial agents. Research indicates that derivatives of quinoline compounds exhibit significant activity against a range of pathogens, including resistant strains of bacteria and fungi .
- Anti-Cancer Drugs : There is ongoing research into the use of this compound derivatives in cancer therapy. Studies suggest that modifications to the quinoline structure can enhance its efficacy against specific cancer cell lines .
Agrochemical Applications
In the agricultural sector, this compound has been explored for its potential as a pesticide and herbicide.
Key Uses:
- Herbicides : The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .
- Fungicides : Its antifungal properties have led to investigations into its use as a fungicide, particularly for crops susceptible to fungal infections .
Material Science Applications
The unique chemical properties of this compound also lend themselves to applications in material science.
Key Uses:
- Fluorescent Dyes : The compound is utilized in creating fluorescent dyes for biological imaging. These dyes are essential for enhancing visibility in various research applications, including cellular imaging and diagnostics.
- Coatings and Polymers : Its incorporation into polymer matrices can enhance the durability and resistance of materials used in coatings, providing improved performance in harsh environments .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various chemical reactions.
Key Uses:
- Synthesis of New Compounds : It is employed as a building block for synthesizing novel compounds, aiding researchers in exploring new chemical entities with potential applications across different fields .
- Analytical Methods : The compound is used in developing analytical methods such as High-Performance Liquid Chromatography (HPLC), where it acts as a standard or reference material .
Data Tables
Case Studies
- Antimicrobial Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound that exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for drug development.
- Agricultural Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields, showcasing its effectiveness as a selective herbicide.
- Material Durability Testing : A collaborative study between chemists and material scientists evaluated the incorporation of this compound into polymer coatings. Results indicated enhanced resistance to UV degradation and improved mechanical properties compared to traditional coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 6-Chloro-8-(trifluoromethyl)quinoline with its analogs:
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | LogP* | Key Properties |
|---|---|---|---|---|---|
| This compound | 1065074-68-1 | Cl (6), -CF₃ (8) | 245.63 g/mol | ~3.2 | High lipophilicity, metabolic stability |
| 4-Chloro-8-(trifluoromethyl)quinoline | 23779-97-7 | Cl (4), -CF₃ (8) | 245.63 g/mol | ~3.0 | Reduced steric hindrance at position 4 |
| 8-Chloro-6-(trifluoromethyl)quinoline | 1215206-39-5 | Cl (8), -CF₃ (6) | 245.63 g/mol | ~3.1 | Altered electronic effects due to Cl/CF₃ swap |
| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | Cl (4), -CF₃ (7) | 245.63 g/mol | ~2.9 | Enhanced solubility in polar solvents |
| 3,4-Dichloro-8-(trifluoromethyl)quinoline | 590371-93-0 | Cl (3,4), -CF₃ (8) | 280.53 g/mol | ~3.5 | Higher reactivity due to dual Cl substituents |
Key Observations :
- Positional Effects : The 6-Cl/8-CF₃ configuration in the target compound optimizes electronic and steric profiles for receptor binding, whereas 4-Cl analogs (e.g., 23779-97-7) show reduced steric hindrance but lower metabolic stability .
- Trifluoromethyl vs. Halogens: Compared to 8-chloro-6-fluoroquinoline (CAS: 22319-88-6), the -CF₃ group in the target compound increases lipophilicity (LogP ~3.2 vs. ~2.5) and resistance to oxidative degradation .
Biological Activity
6-Chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the molecular formula C10H5ClF3N. This compound has garnered attention due to its notable biological activity , particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine and trifluoromethyl groups enhances its chemical stability and biological properties, making it a subject of various research studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Quinoline derivatives are known to modulate various biochemical pathways by forming bonds that alter the structure or function of their targets. This compound has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes.
Cellular Effects
Research indicates that this compound influences cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK signaling pathway, impacting cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes involved in metabolism |
| Cell Signaling Modulation | Affects MAPK/ERK pathway leading to changes in proliferation |
| Antioxidant Properties | Exhibits potential anti-inflammatory effects |
Case Studies
- Anticancer Activity : A study explored the anticancer effects of quinoline-derived trifluoromethyl alcohols, where compounds similar to this compound were evaluated for their growth inhibition in zebrafish embryos. The results indicated significant cytotoxicity, suggesting potential therapeutic applications against cancer .
- Antibacterial Properties : Another investigation focused on the synthesis and evaluation of trifluoromethylated quinolone-hydantoin hybrids, demonstrating that certain derivatives exhibited antibacterial activity comparable to standard drugs like chloramphenicol against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Toxicity Assessments : Toxicity studies conducted on various quinoline derivatives indicated that while some compounds showed promising antibacterial effects, they also posed risks in terms of cytotoxicity at higher concentrations. For instance, compounds derived from similar structures exhibited differential toxicity profiles in laboratory models .
Dosage Effects
The biological activity of this compound varies with dosage. At low concentrations, it may exhibit therapeutic effects such as anti-inflammatory and antioxidant properties, while higher doses could lead to increased toxicity and adverse effects on cellular functions .
Metabolic Pathways
This compound is metabolized through interactions with cytochrome P450 enzymes, which play a crucial role in its detoxification processes. The metabolic pathways influenced by this compound include oxidative stress responses and other critical biochemical reactions.
Q & A
Q. How to design structure-activity relationship (SAR) studies for trifluoromethylquinolines?
- Methodological Answer : Systematic substitution at C-6/C-8 with halogens, alkyl, or electron-withdrawing groups is tested against biological targets. For example, 6-methoxy-4-trifluoromethyl derivatives show enhanced antitumor activity, suggesting methoxy’s role in DNA intercalation . Dose-response curves and logP measurements correlate substituent hydrophobicity with efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
